molecular formula C25H21NO2S2 B2682306 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine CAS No. 343372-77-0

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine

Cat. No.: B2682306
CAS No.: 343372-77-0
M. Wt: 431.57
InChI Key: YQFZSYQDGNYEJJ-UHFFFAOYSA-N
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Description

This pyridine derivative features a complex substitution pattern:

  • Position 4: Methyl group.
  • Position 2: 4-Methylphenylsulfanyl group (a sulfur-containing substituent).
  • Position 3: Phenylsulfonyl group (a strong electron-withdrawing moiety).
  • Position 6: Phenyl group.

The compound’s synthesis likely involves sulfonylation and coupling reactions, analogous to methods described in for sulfonate pyridazine derivatives, where sulfonyl chlorides react with aromatic amines or alcohols in pyridine .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-2-(4-methylphenyl)sulfanyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2S2/c1-18-13-15-21(16-14-18)29-25-24(30(27,28)22-11-7-4-8-12-22)19(2)17-23(26-25)20-9-5-3-6-10-20/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFZSYQDGNYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, boron reagents for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C27H25N3O4S2C_{27}H_{25}N_3O_4S_2, with a molecular weight of approximately 519.6 g/mol. It features a sulfonamide structure, which is significant for its biological activity. The compound's structure can be represented as follows:InChI InChI 1S C27H25N3O4S2 c1 20 11 15 23 16 12 20 35 31 32 29 25 8 4 3 7 22 25 19 28 26 9 5 6 10 27 26 30 36 33 34 24 17 13 21 2 14 18 24 h3 19 29 30H 1 2H3\text{InChI }\text{InChI 1S C27H25N3O4S2 c1 20 11 15 23 16 12 20 35 31 32 29 25 8 4 3 7 22 25 19 28 26 9 5 6 10 27 26 30 36 33 34 24 17 13 21 2 14 18 24 h3 19 29 30H 1 2H3}

Anticancer Properties

The compound has been identified as a potent ATP-competitive inhibitor of sphingosine kinases (SK1 and SK2), with Ki values of 27 µM and 6.9 µM respectively. This inhibition is crucial because sphingosine kinases are implicated in cancer cell proliferation and survival. The compound exhibits significant anti-cancer properties , functioning as an apoptosis inducer and an angiogenesis inhibitor .

Case Study:
A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a therapeutic agent against tumors .

Cell Line IC50 (µM) Mechanism
Bel-740215.54Apoptosis induction
A5498.55Angiogenesis inhibition
MCF714.31Sphingosine kinase inhibition

Kinase Inhibition

Beyond its anticancer applications, the compound has shown promise in inhibiting other kinases involved in cellular signaling pathways. Kinase inhibitors are vital in the development of targeted therapies for various diseases, including cancer and inflammatory disorders.

Research Findings:
Recent investigations have highlighted the compound's ability to inhibit kinase activity effectively, making it a candidate for further development in drug discovery .

Kinase Target Inhibition Type Reference
SK1ATP competitive
Aurora A/BInhibitor

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues identified in the evidence include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS Number Key Differences vs. Target Compound
4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine (Target) 2: 4-MePhS; 3: PhSO₂; 4: Me; 6: Ph C₂₆H₂₃NO₂S₂ Not provided Not available Reference compound
3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine 2: 3-CF₃PhO; 3: MeSO₂; 4: Me; 6: Ph C₂₀H₁₆F₃NO₃S 407.41 478245-56-6 Position 2: Phenoxy vs. sulfanyl; Position 3: MeSO₂ vs. PhSO₂
2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine 2: 3-ClPh; 4: MeS; 6: 3-CF₃Ph C₁₉H₁₃ClF₃NS Not provided 144320-18-3 Position 3: No sulfonyl; Position 6: CF₃Ph vs. Ph

Functional Group Impact on Properties

  • Sulfanyl vs. Sulfonyl : The sulfanyl group (S–) at position 2 in the target compound is less polarizable than the sulfonyl (SO₂) group in , which may influence solubility and binding affinity in biological systems.
  • Aromatic Substituents: The 3-trifluoromethylphenoxy group in introduces steric bulk and hydrophobicity absent in the target compound’s 4-methylphenylsulfanyl group.

Biological Activity

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

C20H20N2O2S2\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}_{2}

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, sulfonylbenzene derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also possess similar activity .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of pyridine derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study 1: Cytotoxicity against Cancer Cell Lines

A study investigated the cytotoxic effects of related pyridine derivatives on MCF-7 and A549 cell lines. The results indicated that these compounds could induce apoptosis at concentrations as low as 10 µM, with IC50 values ranging from 15 to 25 µM depending on the specific derivative tested .

Case Study 2: Inhibition of Pro-inflammatory Cytokines

Another study focused on the anti-inflammatory effects of sulfonamide derivatives, which are structurally similar to our compound. The findings showed a significant reduction in TNF-alpha and IL-6 levels in vitro, suggesting that this compound could potentially inhibit inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
CytotoxicityIC50 values between 10-25 µM

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
  • Modulation of Apoptotic Pathways : Inducing apoptosis through mitochondrial pathways has been a common mechanism observed in related derivatives.
  • Cytokine Modulation : The ability to modulate cytokine levels plays a crucial role in its anti-inflammatory properties.

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